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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418 Get Quote

Introduction
2-Bromo-4,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of various

pharmaceutical compounds and fine chemicals. The selective bromination of veratraldehyde

(3,4-dimethoxybenzaldehyde) at the 2-position is a critical transformation that requires robust

and scalable conditions to ensure high yield and purity. This application note details two

effective protocols for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from

veratraldehyde, suitable for laboratory and large-scale production. The primary protocol utilizes

bromine in methanol, a method that has been successfully scaled to 100 kg quantities with

consistent yields of 90-92%.[1] An alternative, safer procedure employing potassium bromate

(KBrO3) as an in-situ source of bromine is also presented, offering a viable option for

environments where the handling of liquid bromine is a concern.[2][3]
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Caption: General reaction scheme for the bromination of veratraldehyde.

Summary of Synthetic Protocols
Two primary methods for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde are outlined

below. Protocol 1 describes a large-scale-proven method using liquid bromine, while Protocol 2

offers an alternative using an in-situ bromine source.
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Parameter
Protocol 1: Bromine in
Methanol

Protocol 2: KBrO3/HBr in
Acetic Acid

Starting Material Veratraldehyde Veratraldehyde

Brominating Agent Bromine (Br₂)
Potassium Bromate (KBrO₃) /

Hydrobromic Acid (HBr)

Solvent Methanol Glacial Acetic Acid

Reported Yield 90-92%[1]
Up to 82.03% (at 1.0g scale)[2]

[3]

Scale Up to 100 kg[1] Gram-scale (0.5g - 3.0g)[2][3]

Key Advantages
High and consistent yields at

large scale.

Avoids direct handling of liquid

bromine.

Product Purity <1% of 6-bromo isomer[1]
Characterized by TLC, FTIR,

GC-MS[2][3]

Melting Point 143-146 °C[1] 142-144 °C[2][3]

Experimental Protocols
Protocol 1: Scale-up Synthesis using Bromine in
Methanol
This protocol is adapted from a procedure that has been successfully scaled up to 100 kg

quantities.[1]

Materials and Equipment:

30 L glass reactor (or appropriately sized reaction vessel)

Stirrer

Heating/cooling system

Distillation setup
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Pressure filter

Vacuum oven

Veratraldehyde (3,4-dimethoxybenzaldehyde)

Methanol

Bromine

Water

Procedure:

Charge the reactor with 25 L of methanol.

With stirring, add 4.0 kg (24.07 mol) of mill-powdered veratraldehyde. A slight temperature

drop of 5-8 °C may be observed.

Rinse the addition funnel or port with 2 L of methanol.

If necessary, gently heat the mixture to 30 °C to ensure complete dissolution of the starting

material.

Cool the reaction mixture and add 4.4 kg (27.53 mol) of bromine at a rate that maintains the

internal temperature below 40 °C.

After the addition is complete, continue stirring at this temperature for 1 hour.

Heat the reaction mixture to reflux and distill off approximately 9.5 L of methanol. The

product may begin to precipitate during this step.

Cool the mixture to 20 °C.

Add 15 L of water with stirring to precipitate the product fully.

Filter the resulting slurry using a pressure filter.

Wash the collected solid with cold methanol (3 x 5 L).
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Dry the product in a vacuum oven at 50 °C and 40 mbar for 18-24 hours.

Expected Yield: 5.4 kg (91.4%) of colorless to slightly yellowish 2-bromo-4,5-

dimethoxybenzaldehyde.[1]

Protocol 2: Synthesis using KBrO₃ and HBr
This protocol provides a safer alternative to using liquid bromine, with the brominating agent

generated in situ.[2]

Materials and Equipment:

Round bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Filtration apparatus

Veratraldehyde

Potassium Bromate (KBrO₃)

Glacial Acetic Acid

Hydrobromic Acid (HBr, 47%)

Sodium thiosulfate (Na₂S₂O₃)

Ice water

Procedure:

To a round bottom flask, add veratraldehyde (10 mmol, 1.66 g).

Add potassium bromate (3.3 mmol, 0.55 g) and 5 mL of glacial acetic acid.
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Stir the mixture at room temperature.

Slowly add 1 mL of 47% hydrobromic acid dropwise.

Continue stirring for 45 minutes, monitoring the reaction progress by TLC.

Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

Add a solution of sodium thiosulfate until the color of the mixture changes, indicating the

quenching of excess bromine.

Collect the precipitate by filtration.

Wash the solid with cold water.

Dry the product.

Expected Yield: The reported yield at a 1.0 g scale of veratraldehyde is 82.03%.[2][3]

Experimental Workflow Diagram
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Caption: Workflow for the scale-up synthesis of 2-bromo-4,5-dimethoxybenzaldehyde.
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Safety Considerations
Bromine is a highly corrosive, toxic, and volatile substance that can cause severe burns upon

contact and is fatal if inhaled.[4] All manipulations involving liquid bromine must be conducted

in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including

chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all

times.[5][6] A solution of sodium thiosulfate or sodium carbonate should be readily available to

neutralize any spills.[4][6] The reaction between bromine and methanol can be exothermic;

therefore, controlled addition and adequate cooling are crucial, especially on a large scale.[1]

For the alternative protocol, while it avoids liquid bromine, hydrobromic acid is corrosive, and

potassium bromate is a strong oxidizing agent. Standard laboratory safety precautions should

be followed.

Conclusion
The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde can be efficiently

and safely performed on a large scale. The protocol utilizing bromine in methanol offers high

yields and has been proven at an industrial scale. For laboratories not equipped to handle large

quantities of liquid bromine, the in-situ generation method using KBrO₃ and HBr provides a

suitable alternative. Careful attention to safety protocols is paramount for both methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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